1,3-Dioxolane-2-propanol
Overview
Description
1,3-Dioxolane-2-propanol is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol has been studied . The traditional manufacturing process of 1,3-dioxolane requires high investment and energy consumption. A reactive distillation with pressure-swing distillation process is proposed as an attractive candidate based on the process simulation results .Molecular Structure Analysis
The molecular formula of 1,3-Dioxolane-2-propanol is C6H12O3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The oxidation of 1,3-dioxolane has been studied . Solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dioxolane-2-propanol is 132.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Surface Tension and Density Analysis
Research by Calvo et al. (2004) explores the surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane with various alkanols. This study, conducted at 298.15 K and normal atmospheric pressure, provides insights into the intermolecular interactions within these mixtures, particularly highlighting the behavior of 1,3-dioxolane in binary mixtures. The findings are analyzed under the extended Langmuir model, contributing to the understanding of molecular interactions in these systems (Calvo, Pintos, Amigo, & Bravo, 2004).
Enantiomeric Purity Determination
Geerlof et al. (1993) present methods for determining the enantiomeric purity of glycidol and solketal, including homologous 1,3-dioxolane alcohols. These methods involve derivatization with specific reagents and separation using chromatography, offering valuable tools for analyzing these compounds in biological samples (Geerlof, Tol, Jongejan, & Duine, 1993).
Vapor-Liquid Equilibrium Studies
A study by Reyes et al. (2004) investigates the isobaric vapor-liquid equilibrium of mixtures containing 1,3-dioxolane with 2-methyl-1-propanol and 2-methyl-2-propanol. This research provides valuable data for thermodynamic modeling and understanding the phase behavior of these mixtures (Reyes, Lafuente, Miñones, Kragl, & Royo, 2004).
Molecular Interaction in Ternary Mixtures
Roy and Sinha's (2006) work focuses on the densities, viscosities, and isentropic compressibility of ternary mixtures containing 1,3-dioxolane, water, and monoalkanols. This study offers insights into the molecular packaging and interactions within these complex mixtures (Roy & Sinha, 2006).
Safety And Hazards
Future Directions
The synthesis of chiral and racemic 1,3-dioxolanes with aryl, mono substituted aryl, and long alkyl chain groups (C11-C13) has been reported . These new 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTATNSTZBXLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005853 | |
Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2-propanol | |
CAS RN |
85391-14-6 | |
Record name | 1,3-Dioxolane-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxolane-2-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIOXOLANE-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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